N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is a compound that features a benzotriazole moiety linked to a butyl chain, which is further connected to a benzamide group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-8-16(18-17(22)13-9-4-3-5-10-13)21-15-12-7-6-11-14(15)19-20-21/h3-7,9-12,16H,2,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHUHBAQFGATRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of benzotriazole derivatives generally involves large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that benzotriazole derivatives exhibit significant biological activities, making them suitable candidates for drug development.
Antimicrobial Activity:
Studies have shown that similar benzamide derivatives display potent antimicrobial effects against various bacterial and fungal strains. For instance, compounds such as 2-mercaptobenzimidazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal species . The structure of this compound suggests it may possess comparable efficacy.
Anticancer Activity:
Research on related compounds has highlighted their potential in targeting cancer cells. For example, certain benzamide derivatives have been evaluated against human colorectal carcinoma cell lines (HCT116) and shown promising results with low IC50 values, indicating high potency compared to standard drugs like 5-Fluorouracil .
Materials Science
The unique properties of this compound also make it relevant in materials science. Benzotriazoles are widely recognized for their role as corrosion inhibitors in various industrial applications. The compound's ability to stabilize metal surfaces against corrosion can be leveraged in protective coatings and materials designed for harsh environments .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of synthesized benzamide derivatives, several compounds were tested for their minimum inhibitory concentrations (MIC) against various strains. For instance:
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Derivative A | 1.27 | Bacillus subtilis |
| Benzamide Derivative B | 2.60 | Klebsiella pneumoniae |
This table illustrates the comparative effectiveness of related compounds against specific bacterial strains .
Case Study 2: Anticancer Activity
The anticancer potential was assessed using the Sulforhodamine B (SRB) assay on HCT116 cells. The results indicated that certain derivatives exhibited IC50 values lower than that of 5-Fluorouracil:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Derivative C | 4.53 | More potent than 5-FU (9.99 µM) |
These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to participate in hydrogen bonding and π-π stacking interactions allows it to bind effectively to various biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry and material science.
Tolyltriazole: Used as a corrosion inhibitor and shares similar structural features with benzotriazole derivatives
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is unique due to its specific combination of a benzotriazole moiety with a butyl chain and benzamide group. This structure imparts distinct physicochemical properties, making it suitable for a wide range of applications in different fields .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzotriazole moiety linked to a butyl chain and a benzamide group. Its molecular formula is with a molecular weight of approximately 294.36 g/mol . The compound is known for its stability and ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzotriazole with appropriate butyl and benzamide derivatives. Various methods have been reported in literature for the production of this compound, emphasizing the importance of selecting suitable reaction conditions to maximize yield and purity .
Antimicrobial Properties
Research indicates that compounds containing a benzotriazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but may involve interactions with specific cellular receptors or enzymes .
The biological activity of this compound is attributed to its ability to form π–π stacking interactions and hydrogen bonds with various biological targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. Additionally, the compound's ability to form stable complexes with metal ions may contribute to its antimicrobial and anticancer effects .
Case Studies
Several studies have explored the biological efficacy of benzotriazole derivatives:
- One study demonstrated that a related compound exhibited potent activity against Trypanosoma cruzi, showing a dose-dependent inhibitory effect on parasite growth .
- Another investigation highlighted the antibacterial properties of benzotriazole derivatives against multiple strains of bacteria, emphasizing their potential as therapeutic agents in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
